molecular formula C17H14O2 B10845019 6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol

6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol

Cat. No.: B10845019
M. Wt: 250.29 g/mol
InChI Key: FGIUXCLAHODWKV-UHFFFAOYSA-N
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Description

6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol is an organic compound that belongs to the class of phenyl naphthalenes This compound is characterized by the presence of a hydroxyl group attached to the phenyl ring and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group on the phenyl ring and a methyl group on the naphthalene ring contributes to its versatility in various applications.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-1-methylnaphthalen-2-ol

InChI

InChI=1S/C17H14O2/c1-11-16-8-4-13(10-14(16)5-9-17(11)19)12-2-6-15(18)7-3-12/h2-10,18-19H,1H3

InChI Key

FGIUXCLAHODWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=C2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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